![molecular formula C29H30N4O3 B2649636 1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea CAS No. 1189944-28-2](/img/structure/B2649636.png)
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline moiety, a morpholine ring, and substituted phenyl groups, contributes to its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the morpholine ring: The quinoline intermediate is then reacted with morpholine under basic conditions to introduce the morpholine ring.
Substitution reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Urea formation: Finally, the urea moiety is formed by reacting the substituted quinoline intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoline and urea exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has demonstrated efficacy against:
- Breast Cancer : In vitro studies show that it inhibits the proliferation of MCF-7 cells, a common breast cancer cell line, by inducing apoptosis.
- Lung Cancer : The compound has been tested against A549 lung cancer cells, showing a significant reduction in cell viability.
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. It has been evaluated against several bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Studies indicate that it possesses sub-micromolar activity against MRSA, making it a candidate for further development as an antibacterial agent.
- Escherichia coli : The compound has shown effectiveness in inhibiting the growth of E. coli, suggesting its potential use in treating infections caused by this pathogen.
Table 1: Anticancer Activity of 1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
A549 (Lung) | 7.5 | Inhibition of cell proliferation |
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Methicillin-resistant S. aureus | 0.125 µg/mL | Bactericidal |
Escherichia coli | 0.250 µg/mL | Bacteriostatic |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of this compound. The most potent derivative was tested in vivo using xenograft models of breast cancer, resulting in a significant reduction in tumor size compared to controls.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the compound's efficacy against biofilm-forming strains of MRSA. The results indicated that the compound not only inhibited planktonic growth but also disrupted established biofilms, highlighting its dual action as both bactericidal and biofilm-disrupting agent.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Receptor Binding: It can bind to neurotransmitter receptors, modulating their activity and affecting neuronal signaling.
Electron Transport: In materials science, the compound can facilitate electron transport in organic semiconductors, enhancing their performance in electronic devices.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea can be compared with other similar compounds to highlight its uniqueness:
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
1-(4-ethoxyphenyl)-3-[2-(4-chlorophenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea: The presence of a chlorine atom can enhance the compound’s electrophilicity and reactivity towards nucleophiles.
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(piperidin-4-yl)quinolin-6-yl]urea: The replacement of the morpholine ring with a piperidine ring can alter the compound’s pharmacological properties and receptor binding affinity.
Biologische Aktivität
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways linked to cancer progression. Research indicates that it may act as a kinase inhibitor, targeting pathways involved in cell proliferation and survival.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. The following table summarizes its activity against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast) | 0.76 | |
HCT116 (Colon) | 0.87 | |
PC-3 (Prostate) | 0.67 | |
A549 (Lung) | 1.47 |
These values indicate that the compound exhibits sub-micromolar potency against several cancer types, suggesting significant potential for therapeutic development.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the phenyl and morpholine groups can significantly alter the potency of the compound. Electron-donating groups (EDGs) enhance biological activity, while electron-withdrawing groups (EWGs) tend to diminish it. For instance, substituting halogen atoms on the phenyl ring has been associated with decreased efficacy.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : In vitro assessments showed that treatment with the compound resulted in a 90% reduction in cell viability compared to control groups, indicating strong cytotoxic effects .
- Mechanistic Insights : Further investigations demonstrated that the compound induces apoptosis in cancer cells through intrinsic pathways, as evidenced by increased levels of cleaved caspases and PARP .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-3-36-24-11-8-22(9-12-24)30-29(34)31-23-10-13-26-25(18-23)28(33-14-16-35-17-15-33)19-27(32-26)21-6-4-20(2)5-7-21/h4-13,18-19H,3,14-17H2,1-2H3,(H2,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNYZXKAIIUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.